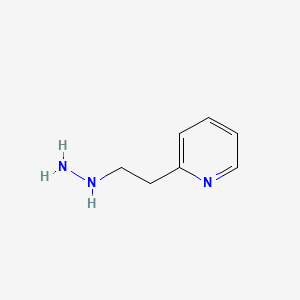

2-(2-Hydrazinylethyl)pyridine

Description

2-(2-Hydrazinylethyl)pyridine is a pyridine derivative featuring a hydrazinyl group attached via an ethylene (-CH$2$-CH$2$-) spacer to the pyridine ring at the 2-position. Hydrazine derivatives are known for their nucleophilic and reducing properties, while the pyridine ring contributes to electron-deficient character, enabling interactions with metals or biological targets.

Properties

IUPAC Name |

2-pyridin-2-ylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKALNAVPDQUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276833 | |

| Record name | 2-(2-Hydrazinylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-15-7 | |

| Record name | 2-(2-Hydrazinylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydrazinylethyl)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. For example, 2-bromopyridine can be reacted with hydrazine hydrate in a solvent such as ethanol or acetonitrile at elevated temperatures to yield this compound .

Another method involves the reduction of the corresponding diazonium salts. In this approach, 2-pyridyl diazonium salt is reduced using a reducing agent such as sodium borohydride or stannous chloride in an aqueous medium to produce this compound .

Industrial Production Methods

Industrial production of this compound typically follows the nucleophilic substitution route due to its simplicity and high yield. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure consistent product quality. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydrazinylethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azopyridine derivatives.

Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

Substitution: Hydrazine hydrate is a common reagent for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Azopyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(2-Hydrazinylethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydrazinylethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the pyridine ring can interact with aromatic residues in biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Derivatives

4-(2-Hydrazinylethyl)pyridine dihydrochloride (CAS 5245-76-1):

This isomer features the hydrazinylethyl group at the pyridine’s 4-position. As a dihydrochloride salt, it exhibits higher water solubility than the free base form. Its molecular formula (C$7$H${13}$Cl$2$N$3$) and weight (210.10 g/mol) differ slightly from the 2-substituted analog due to the hydrochloride counterions. Positional isomerism may influence electronic effects and binding affinity in coordination complexes or drug-receptor interactions .- 2-Hydrazinopyridine (CAS 2688-84-4): A simpler analog lacking the ethylene spacer, this compound has the hydrazine group directly attached to the pyridine ring. Its molecular weight (109.12 g/mol) is significantly lower than 2-(2-hydrazinylethyl)pyridine, impacting solubility and volatility .

- 2-Hydrazinyl-6-methylpyridine (CAS 5315-24-2): The addition of a methyl group at the 6-position introduces steric hindrance and electron-donating effects, altering reactivity.

Functional Group Variations

Pyridine-Appended 2-Hydrazinylthiazole Derivatives :

These hybrids combine pyridine and thiazole rings with a hydrazine linker. The thiazole moiety enhances π-π stacking and hydrogen-bonding capabilities, which are critical in antimycobacterial activity. Compared to this compound, these compounds demonstrate broader biological efficacy due to dual pharmacophores .2-(Chloromethyl)pyridine Hydrochloride :

The chloromethyl group (-CH$2$Cl) replaces the hydrazinylethyl chain, rendering this compound a reactive alkylating agent. Its molecular weight (164.03 g/mol) and acute toxicity (LD${50}$ = 316 mg/kg in rats) highlight significant differences in reactivity and safety compared to hydrazine derivatives .

Physical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~137.18 (free base) | Moderate in polar solvents | Not reported | Pyridine, hydrazine, ethylene |

| 4-(2-Hydrazinylethyl)pyridine dihydrochloride | 210.10 | High (water) | Not reported | Pyridine, hydrazine, hydrochloride salts |

| 2-Hydrazinopyridine | 109.12 | Low to moderate | Not reported | Pyridine, hydrazine |

| 2-Hydrazinyl-6-methylpyridine | 123.15 | Moderate | Not reported | Pyridine, hydrazine, methyl |

Note: Data inferred from analogs in , and 20.

Pharmacological Potential

- Antimycobacterial Activity : Pyridine-hydrazine hybrids, such as those in , show enhanced activity against Mycobacterium tuberculosis due to improved target binding. The ethylene spacer in this compound may similarly facilitate interactions with enzyme active sites.

- Coordination Chemistry: Hydrazine derivatives are effective ligands for transition metals (e.g., Cu, Fe). The ethylene spacer in this compound provides flexibility for forming stable chelates, unlike rigid analogs like 2-hydrazinopyridine .

Biological Activity

2-(2-Hydrazinylethyl)pyridine is a heterocyclic compound characterized by the presence of a pyridine ring and a hydrazine group. This unique structure confers distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and related fields. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C8H10N4

- CAS Number : 2587-15-7

- Molecular Weight : 162.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine ring enhances binding affinity through interactions with aromatic residues in biological molecules.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds containing hydrazine groups exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

- Anticancer Properties : Studies have suggested that this compound may possess anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis induction .

- Iron Chelation : The compound has been investigated for its ability to chelate iron, which is crucial for cancer therapy as it can lead to the generation of reactive oxygen species (ROS) that induce cancer cell death .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results demonstrated an IC50 value of approximately 5 µM, indicating significant inhibition of cell growth compared to control groups. Mechanistic studies revealed that the compound induces apoptosis through ROS generation and caspase activation.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against various bacterial strains. The compound showed notable inhibitory effects, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 25 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 2-Hydrazinopyridine | Hydrazine derivative | Antimicrobial, less sterically hindered |

| 2-(2-Hydrazinylethyl)pyrimidine | Pyrimidine derivative | Altered chemical properties |

| 2-(2-Hydrazinylethyl)quinoline | Quinoline derivative | Enhanced stability and aromaticity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.